6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-bromo-4-phenyl-3-piperidin-1-yl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1,3-4,7-10,13,18-19H,2,5-6,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBNUXVIVMQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a β-keto ester under acidic or basic conditions.
Bromination: The bromine atom is introduced at the 6th position of the quinolinone core using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Phenylation: The phenyl group is introduced at the 4th position through a palladium-catalyzed Suzuki coupling reaction between the brominated quinolinone and a phenylboronic acid.
Piperidinylation: The piperidinyl group is introduced at the 3rd position by reacting the intermediate compound with piperidine under basic conditions.
Industrial Production Methods
Industrial production of 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one has been identified for several therapeutic applications:
1. Neurological Disorders:
- Potential use in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems.
- Studies suggest that compounds with similar structures exhibit selective serotonin reuptake inhibition, indicating possible antidepressant properties .
2. Anticancer Activity:
- Research indicates that derivatives of quinoline compounds can inhibit key proteins involved in cancer cell proliferation.
- The compound's structure allows for modification to enhance efficacy against various cancer types by targeting specific receptors or pathways .
3. Antimicrobial Properties:
- The compound is being investigated for its ability to inhibit DNA gyrase, a target in bacterial infections.
- Its potential as a multi-target agent could provide new avenues for treating resistant bacterial strains .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors on the cell surface to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression and cellular functions.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight: Estimated ~400–420 g/mol (based on analogs like 7-bromo-3,4-dihydroquinolin-2(1H)-one, MW 226.07 ).
- LogP : Predicted to be moderately lipophilic (~3–4) due to bromine and phenyl groups, comparable to 6-chloro-4-phenyl analogs .
Table 1: Structural and Functional Comparisons
Key Insights:
Substituent Effects on Bioactivity: The piperidin-1-yl group in the target compound contrasts with methoxy (CHNQD-00603) or thiophene amidine groups (nNOS inhibitors). Bromine at position 6 may improve metabolic stability compared to chlorine or methoxy groups in analogs .
Pharmacological Potential: Unlike CHNQD-00603 (osteogenic) or (S)-35 (nNOS inhibition), the target compound’s activity remains unexplored. However, piperidine-containing analogs like 6-(3-(piperidin-1-yl)propoxy)-3,4-dihydroquinolin-2(1H)-one show antiseizure properties via H3 receptor antagonism .
Synthetic Flexibility :
- The bromine at position 6 allows further functionalization (e.g., Suzuki coupling) to generate derivatives, as demonstrated in palladium-catalyzed carbonylation reactions .
Table 2: Physicochemical and Pharmacokinetic Comparisons
Biological Activity
6-Bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline core with a bromo substituent at the 6-position and a phenyl group at the 4-position, along with a piperidine moiety. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of dihydroquinoline compounds exhibit notable antimicrobial properties. In vitro studies have demonstrated that 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one shows effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate to strong antibacterial activity, comparable to standard antibiotics .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it shows significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition assays revealed an IC50 value indicating potent activity against AChE, suggesting potential for cognitive enhancement or neuroprotective effects .
3. Anticancer Properties
Studies have explored the anticancer potential of this compound, revealing its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that the compound disrupts mitochondrial function and activates caspase pathways, leading to cell death in various cancer types .
Case Study 1: Antibacterial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several quinoline derivatives, including our compound of interest. The results showed that 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one had an MIC of 15 µg/mL against Bacillus subtilis, demonstrating its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested on neuronal cell cultures exposed to oxidative stress. Results indicated that it significantly reduced cell death and oxidative damage markers compared to untreated controls, pointing towards its therapeutic potential in neurodegenerative conditions .
Data Tables
| Biological Activity | Test Organism/Target | IC50/MIC Value |
|---|---|---|
| Antibacterial Activity | Staphylococcus aureus | 20 µg/mL |
| Antibacterial Activity | Escherichia coli | 25 µg/mL |
| AChE Inhibition | Human AChE | IC50 = 0.5 µM |
| Apoptosis Induction | Cancer Cell Lines (e.g., HeLa) | Significant reduction in viability at 10 µM |
The biological activities of 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one can be attributed to several mechanisms:
- Enzyme Interaction: The compound's structure allows it to effectively bind to active sites on enzymes like AChE, inhibiting their activity.
- Cellular Uptake: Its lipophilic nature facilitates cellular penetration, enhancing its efficacy against intracellular targets.
- Reactive Oxygen Species (ROS) Modulation: The compound appears to modulate ROS levels within cells, contributing to its neuroprotective effects.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one?
- Answer : The synthesis typically involves multi-step routes:
Bromination : N-Bromosuccinimide (NBS) in DMF introduces the bromo substituent at the 6-position of the quinolinone scaffold .
Piperidine Incorporation : Reductive amination or nucleophilic substitution reactions attach the piperidine moiety. For example, tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate is deprotected and functionalized .
Coupling Reactions : Buchwald-Hartwig amination (using Pd catalysts and LiHMDS) or thiophene amidine coupling introduces the phenyl or other aryl groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- 1H NMR : Confirms substituent positions and scaffold integrity. For instance, aromatic protons appear at δ 7.0–8.1 ppm, and piperidine protons show multiplet signals at δ 1.5–3.0 ppm .
- Mass Spectrometry (MS) : ESI or EI-MS verifies molecular weight (e.g., [M+H]+ = ~425 Da) .
- HPLC : Validates purity (>95%) and monitors degradation under light-sensitive conditions .
Q. What initial biological screening assays are used to evaluate its activity?
- Answer :
- NOS Inhibition Assays : Recombinant human neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms are expressed in Baculovirus-infected Sf9 cells. Radioactive arginine-to-citrulline conversion assays quantify inhibitory potency (IC50) .
- Selectivity Profiling : Cross-testing against related enzymes (e.g., cytochrome P450) ensures isoform specificity .
Advanced Questions
Q. How do structural modifications at the 6-bromo and 3-piperidinyl positions influence NOS isoform selectivity?
- Answer :
- 6-Bromo Substituent : Enhances steric bulk and electron-withdrawing effects, improving nNOS binding. For example, bromo derivatives show 180-fold selectivity for nNOS over eNOS compared to non-brominated analogs .
- Piperidine Optimization :
- 3-Carbon Side Chains : Increase flexibility, enabling better alignment with the nNOS active site (e.g., compound 29: IC50 = 160 nM for nNOS vs. 29 µM for eNOS) .
- N-Methylation : Reduces off-target interactions by limiting hydrogen bonding with non-neuronal isoforms .
- SAR Table :
| Compound | Side Chain | nNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (eNOS/nNOS) |
|---|---|---|---|---|
| 26 | Dimethylaminoethyl | 0.58 | 104 | 179-fold |
| 29 | Pyrrolidine | 0.16 | 29 | 180-fold |
| 42 | Piperidinyl | 1.22 | 85 | 70-fold |
| Data adapted from . |
Q. What experimental strategies resolve contradictions in inhibitory potency across different assay conditions?
- Answer :
Control for Redox Activity : Use antioxidant buffers (e.g., DTT) to prevent false positives from bromo-mediated oxidative interference .
Crystallographic Validation : Co-crystallize the compound with nNOS to confirm binding modes (e.g., piperidine nitrogen coordinating to heme iron) .
Kinetic Studies : Measure time-dependent inhibition to distinguish reversible vs. covalent binding artifacts .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Answer :
- LogP Optimization : Target a calculated LogP of 2–3 using QSAR models to balance hydrophobicity and solubility .
- Molecular Dynamics (MD) Simulations : Predict BBB permeability by simulating interactions with P-glycoprotein (e.g., reducing hydrogen bond donors <3) .
- In Silico Docking : Prioritize derivatives with piperidine conformations that minimize steric clashes in the nNOS active site .
Q. What alternative synthetic routes exist for functionalizing the 3,4-dihydroquinolin-2(1H)-one scaffold?
- Answer :
- Iron-Catalyzed Photoredox Reactions : Generate carbamoyl radicals from oxamic acids for tandem cyclization and aromatization, enabling C-H functionalization without heavy metals .
- Palladium-Catalyzed Carbonylation : Introduce perfluoroalkyl or carbonyl groups via radical intermediates (e.g., 72% yield for polycyclic derivatives) .
Methodological Notes
- Contradictions in Data : Discrepancies in IC50 values may arise from assay variability (e.g., enzyme batch differences). Standardize using internal controls (e.g., L-NAME as a reference inhibitor) .
- Advanced Purification : For light-sensitive intermediates, use amber glassware and inert atmospheres during chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
